

An In-Depth Technical Guide to the Physical and Chemical Properties of Bronidox

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Compound of Interest

Compound Name: 5-Bromo-5-Nitro-1,3-Dioxane

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Introduction

Bronidox, chemically known as **5-bromo-5-nitro-1,3-dioxane**, is a synthetic antimicrobial agent with a broad spectrum of activity against bacteria, yeast, and fungi.^{[1][2]} It has been utilized since the mid-1970s as a preservative in a variety of rinse-off cosmetic products, such as shampoos and bath foams, and as a stabilizing agent for biological solutions like antibodies and antisera.^{[2][3][4]} This technical guide provides a comprehensive overview of the core physical and chemical properties of Bronidox, its mechanism of action, and detailed experimental protocols for its analysis and evaluation.

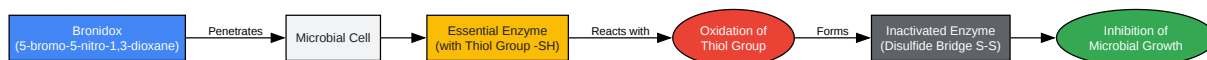
Chemical and Physical Properties

Bronidox is a white crystalline powder.^[3] Key physical and chemical data are summarized in the table below for easy reference and comparison.

Property	Value	References
Chemical Name	5-bromo-5-nitro-1,3-dioxane	[4]
Synonyms	Bronidox, 5-Bromo-5-nitro-m-dioxane	[4]
CAS Number	30007-47-7	[2]
Molecular Formula	C ₄ H ₆ BrNO ₄	[4]
Molecular Weight	212.00 g/mol	[5]
Appearance	White crystalline powder	[3]
Melting Point	58-62 °C	[4]
Boiling Point	Decomposes at 140 °C	[6]
Solubility in Water	Sparingly soluble (0.46% at 20°C, 1.70% at 50°C)	[3]
Solubility in Organic Solvents	Very soluble in ethanol and ether; soluble in chloroform, isopropanol, and 1,2-propylene glycol; insoluble in paraffin oil.	[3][7]
pH (10% solution in 1:1 water:acetone)	6.5	[3]
Stability	Stable at temperatures below 50°C and in a pH range of 5-9. It is unstable at a pH of less than 5 and is light-sensitive.	[3][8]
Corrosivity	Corrosive to metals.	[4]

Antimicrobial Mechanism of Action

The primary antimicrobial action of Bronidox is attributed to its ability to oxidize essential protein thiols.[1] This leads to the inhibition of enzyme activity and, consequently, the disruption of microbial growth.[1] This mechanism is similar to that of bronopol.[1]



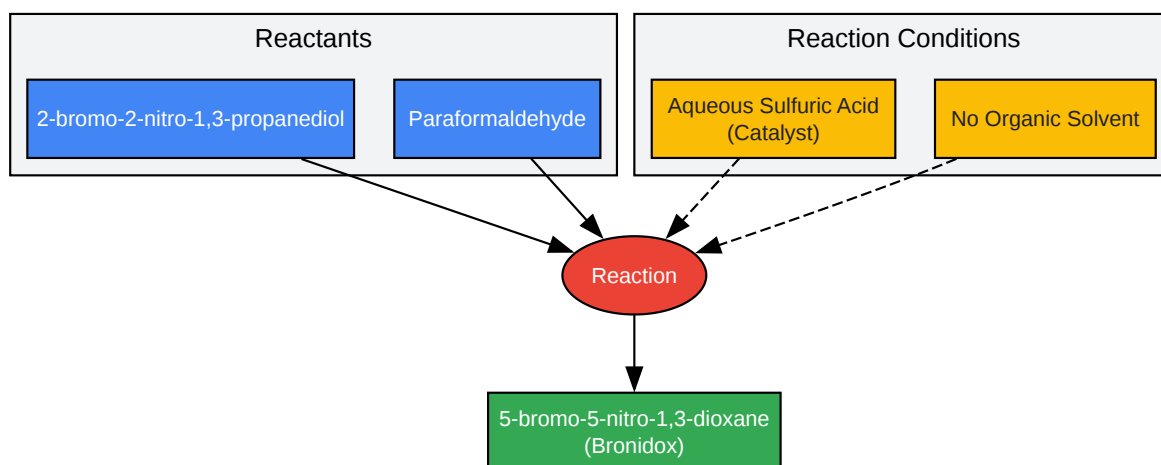
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Figure 1. Antimicrobial signaling pathway of Bronidox.

Experimental Protocols

Synthesis of 5-bromo-5-nitro-1,3-dioxane

A common method for the synthesis of Bronidox involves the acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde in the presence of an acid catalyst.



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Figure 2. Workflow for the synthesis of Bronidox.

Methodology:

- Reactants: 2-bromo-2-nitro-1,3-propanediol and paraformaldehyde are used as the primary reactants.[9]
- Catalyst: Aqueous sulfuric acid serves as the catalyst for the reaction.[9]

- Solvent: The reaction is typically carried out in the absence of an organic solvent.[\[9\]](#)
- Procedure: The reactants are combined in the presence of the catalyst and allowed to react. The resulting Bronidox is then purified.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of Bronidox.

Methodology:

- Preparation of Bronidox Solutions: A stock solution of Bronidox is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[\[10\]](#)
- Inoculum Preparation: A standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Candida albicans*) is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.[\[4\]](#)
- Inoculation: Each well of the microtiter plate containing the serially diluted Bronidox is inoculated with the microbial suspension.[\[10\]](#)
- Controls: Positive (microorganism in broth without Bronidox) and negative (broth only) controls are included.[\[10\]](#)
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Observation: The MIC is determined as the lowest concentration of Bronidox at which no visible growth (turbidity) is observed.[\[4\]](#)

Thiol-Containing Enzyme Inhibition Assay

The inhibitory effect of Bronidox on thiol-containing enzymes can be assessed using an enzyme like papain.

Methodology:

- Reagents:
 - Papain solution (a thiol-containing protease)
 - Substrate solution (e.g., N α -Benzoyl-L-arginine ethyl ester, BAEe)
 - Bronidox solutions of varying concentrations
 - Assay buffer (e.g., phosphate buffer with EDTA and cysteine)
- Procedure:
 - Pre-incubate the papain solution with different concentrations of Bronidox for a specific period.
 - Initiate the enzymatic reaction by adding the substrate.
 - Monitor the rate of substrate hydrolysis, which can be measured spectrophotometrically by the increase in absorbance at a specific wavelength.
- Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of Bronidox. The IC₅₀ value (the concentration of Bronidox that causes 50% inhibition) can then be determined.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the determination of Bronidox in various matrices, including cosmetic formulations.

Methodology:

- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:

- Column: A reversed-phase column, such as a C18 column.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio may need to be optimized depending on the specific column and instrument.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
- Sample Preparation: Cosmetic samples are typically extracted with a suitable solvent (e.g., methanol), filtered, and then injected into the HPLC system.
- Quantification: The concentration of Bronidox is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known Bronidox concentrations.

Stability Testing

Stability testing is crucial to ensure the product maintains its quality and performance over its shelf life.

Methodology:

- Storage Conditions: Samples of the product containing Bronidox are stored under various environmental conditions, including:
 - Accelerated Stability: Higher temperatures (e.g., 40°C, 50°C) and humidity.[\[6\]](#)
 - Real-Time Stability: Ambient temperature (e.g., 25°C).[\[11\]](#)
 - Freeze-Thaw Cycles: Cycling between low (e.g., -10°C) and ambient temperatures.[\[11\]](#)
 - Light Exposure: Exposure to UV light to assess photostability.[\[11\]](#)
- Parameters to be Monitored: At specified time intervals, samples are withdrawn and analyzed for:

- Physical Properties: Appearance, color, odor, pH, and viscosity.[11]
- Chemical Properties: Concentration of Bronidox (using a validated analytical method like HPLC).
- Microbiological Properties: Microbial contamination.
- Evaluation: The data collected over time is used to establish the shelf life and recommended storage conditions for the product.

Safety and Regulatory Information

Bronidox is considered safe for use in rinse-off cosmetic products at concentrations up to 0.1%. [3] However, it is important to avoid its use in formulations that may lead to the formation of nitrosamines.[3] It can cause skin and eye irritation at higher concentrations.[3]

Conclusion

Bronidox is an effective antimicrobial preservative with well-defined physical and chemical properties. Its mechanism of action through the inhibition of essential microbial enzymes provides broad-spectrum efficacy. The experimental protocols outlined in this guide offer a framework for the synthesis, analysis, and evaluation of Bronidox in research and product development settings. Adherence to established safety and regulatory guidelines is essential when formulating with this compound.

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